molecular formula C12H21O4- B15134979 Octanedioic acid, 1-(1,1-dimethylethyl) ester

Octanedioic acid, 1-(1,1-dimethylethyl) ester

Cat. No.: B15134979
M. Wt: 229.29 g/mol
InChI Key: BONUHUQZCZQQEN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is structurally characterized by an eight-carbon dicarboxylic acid backbone and a bulky tert-butyl substituent, which imparts unique physicochemical properties such as reduced polarity and enhanced steric hindrance compared to unmodified octanedioic acid or its simpler esters.

Properties

Molecular Formula

C12H21O4-

Molecular Weight

229.29 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoate

InChI

InChI=1S/C12H22O4/c1-12(2,3)16-11(15)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)/p-1

InChI Key

BONUHUQZCZQQEN-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanedioic acid, 1-(1,1-dimethylethyl) ester typically involves the esterification of octanedioic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Octanedioic acid+tert-Butyl alcoholAcid catalystOctanedioic acid, 1-(1,1-dimethylethyl) ester+Water\text{Octanedioic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Octanedioic acid+tert-Butyl alcoholAcid catalyst​Octanedioic acid, 1-(1,1-dimethylethyl) ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Octanedioic acid, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Octanedioic acid.

    Reduction: 1-(1,1-Dimethylethyl) octanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Octanedioic acid, 1-(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism by which octanedioic acid, 1-(1,1-dimethylethyl) ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release octanedioic acid and tert-butyl alcohol. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Monoesters vs. Diesters

  • Octanedioic Acid, 1-(tert-Butyl) Ester (Target Compound) :
    • Contains one free carboxylic acid group, enabling further chemical modifications (e.g., salt formation, amidation).
    • The tert-butyl group provides steric protection, reducing susceptibility to hydrolysis compared to smaller esters like methyl or ethyl .
  • Octanedioic Acid, Dimethyl Ester :
    • A diester with both carboxylic acid groups esterified.
    • Higher volatility and lower reactivity due to the absence of free acid groups, making it suitable as a plasticizer or solvent .
  • Hexadecanedioic Acid, Mono(1,1-Dimethylethyl) Ester (C16 Analog): Longer diacid chain (16 carbons vs. 8 carbons), leading to higher molecular weight (342.51 g/mol vs. Similar steric effects from the tert-butyl group but altered thermal stability due to chain length .

Substituent Effects

  • tert-Butyl vs. Methyl/ethyl Esters: Tert-butyl esters exhibit greater hydrolytic stability and reduced polarity compared to methyl or ethyl esters. Methyl esters (e.g., octadecanoic acid methyl ester) are more volatile and widely used in biodiesel and fragrances, whereas tert-butyl esters are niche intermediates .

Physicochemical Properties

Property Octanedioic Acid, 1-(tert-Butyl) Ester Hexadecanedioic Acid, Mono(tert-Butyl) Ester Octanedioic Acid, Dimethyl Ester
Molecular Formula C₁₂H₂₂O₄ C₂₀H₃₈O₄ C₁₀H₁₈O₄
Molecular Weight ~230 g/mol 342.51 g/mol 202.25 g/mol
Solubility Low in water; moderate in organics Insoluble in water Moderate in polar solvents
Reactivity Free COOH for reactions Free COOH group Fully esterified (no free COOH)
Hydrolytic Stability High (tert-butyl resists cleavage) High Low (methyl esters hydrolyze readily)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.